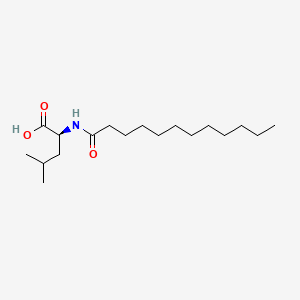
N-(1-Oxododecyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxododecyl)-L-leucine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a dodecyl (12-carbon) chain attached to the nitrogen atom of the amino acid leucine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxododecyl)-L-leucine typically involves the acylation of L-leucine with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Oxododecyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The dodecyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dodecanoic acid or dodecanone.
Reduction: Dodecanol.
Substitution: N-alkyl or N-acyl derivatives of leucine.
Applications De Recherche Scientifique
N-(1-Oxododecyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the study of protein-lipid interactions and membrane protein solubilization.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its foaming and cleansing properties.
Mécanisme D'action
The mechanism of action of N-(1-Oxododecyl)-L-leucine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the solubilization of membrane proteins and the formation of micelles. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts through hydrophobic and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-lauroylsarcosine: Another N-acyl amino acid with a similar structure but derived from sarcosine instead of leucine.
Sodium lauroyl sarcosinate: The sodium salt form of N-lauroylsarcosine, commonly used in personal care products.
Uniqueness
N-(1-Oxododecyl)-L-leucine is unique due to its specific combination of a long dodecyl chain and the amino acid leucine. This combination imparts distinct properties, such as enhanced hydrophobic interactions and specific protein binding capabilities, making it particularly useful in specialized applications like protein purification and drug delivery.
Propriétés
Numéro CAS |
14379-40-9 |
|---|---|
Formule moléculaire |
C18H35NO3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
(2S)-2-(dodecanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17(20)19-16(18(21)22)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
Clé InChI |
CDOCNWRWMUMCLP-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


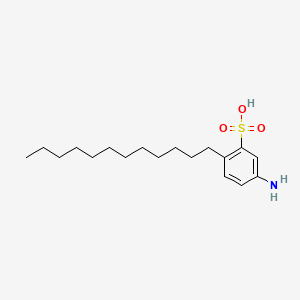

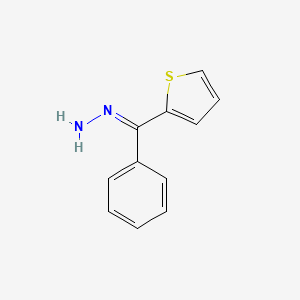
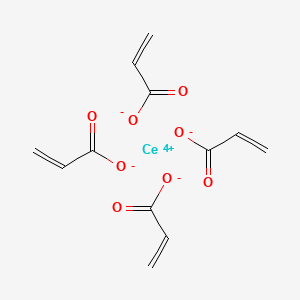

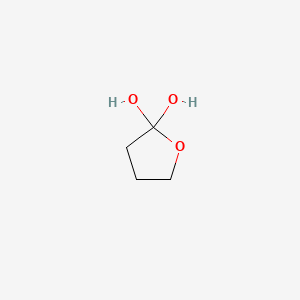
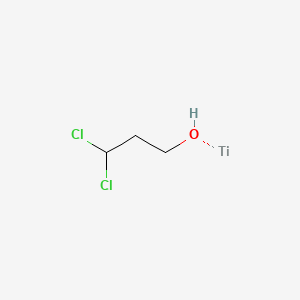
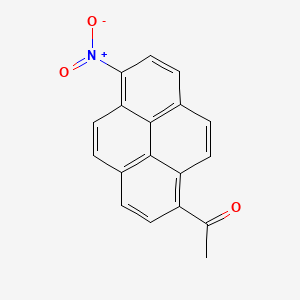
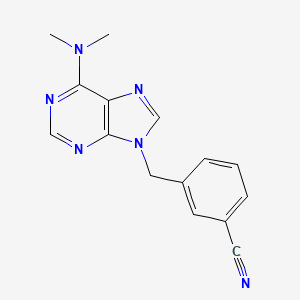
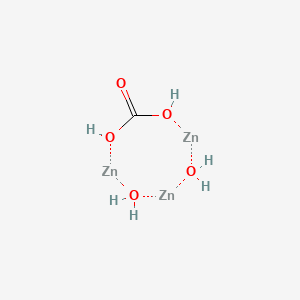
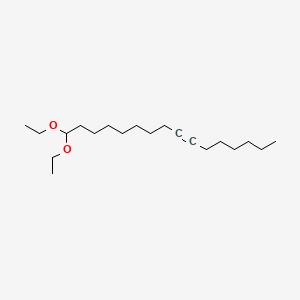

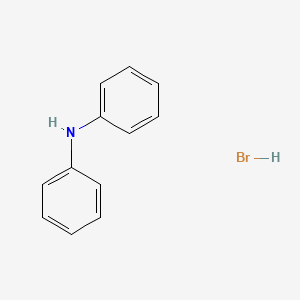
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)
